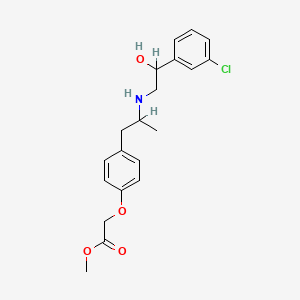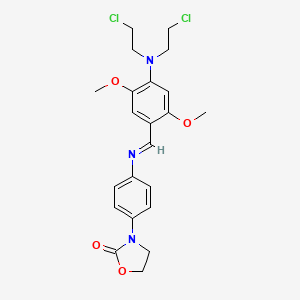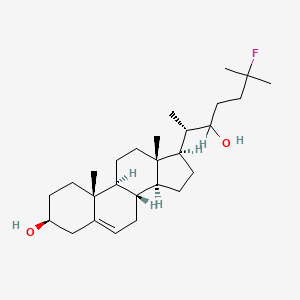
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate is a synthetic compound known for its diverse applications in scientific research. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyethylamine Intermediate: This step involves the reaction of 3-chlorophenylacetonitrile with ethylene oxide in the presence of a base to form 2-(3-chlorophenyl)ethanol. This intermediate is then reacted with ammonia to form 2-(3-chlorophenyl)ethylamine.
Alkylation Reaction: The 2-(3-chlorophenyl)ethylamine is then reacted with 4-bromomethylphenoxyacetic acid methyl ester under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-(2-oxo-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Reduction: Formation of 4-(2-(2-amino-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Substitution: Formation of 4-(2-(2-hydroxy-2-(3-substituted phenyl)ethylamino)propyl)phenoxyacetate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets beta-adrenoceptors, influencing cellular signaling pathways.
Pathways Involved: The compound modulates the activity of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate can be compared with other similar compounds such as:
Indole Derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxyacetic Acid Derivatives: These compounds are known for their herbicidal and plant growth-regulating properties.
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological applications.
4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetic acid: A closely related compound with similar chemical properties.
Eigenschaften
CAS-Nummer |
91097-81-3 |
|---|---|
Molekularformel |
C20H24ClNO4 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24ClNO4/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3 |
InChI-Schlüssel |
ZFLBZHXQAMUEFS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
Synonyme |
BRL 35135 BRL 35135, hydrombromide, (R*,R*)-(+-)-isomer BRL-35135 BRL35135A methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)




![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)

